molecular formula C12H10Cl2N2OS B10929490 2-(2,5-dichlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one CAS No. 1236255-48-3

2-(2,5-dichlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one

Cat. No.: B10929490
CAS No.: 1236255-48-3
M. Wt: 301.2 g/mol
InChI Key: CHAZEHBZDDQVEZ-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a heterocyclic compound that contains both imidazole and pyrrolo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorobenzylamine with a suitable thiocarbonyl compound under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-dichlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dichlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is unique due to the presence of both the imidazole and pyrrolo rings, as well as the thiocarbonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1236255-48-3

Molecular Formula

C12H10Cl2N2OS

Molecular Weight

301.2 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one

InChI

InChI=1S/C12H10Cl2N2OS/c13-7-3-4-8(14)10(6-7)16-11(17)9-2-1-5-15(9)12(16)18/h3-4,6,9H,1-2,5H2

InChI Key

CHAZEHBZDDQVEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)N(C(=S)N2C1)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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